1-[[3-(Dimethylamino)cyclobutyl]methyl]-3-(2-thiophen-2-ylphenyl)urea
Description
1-[[3-(Dimethylamino)cyclobutyl]methyl]-3-(2-thiophen-2-ylphenyl)urea is a complex organic compound with a unique structure that combines a cyclobutyl ring, a dimethylamino group, and a thiophenyl group
Properties
IUPAC Name |
1-[[3-(dimethylamino)cyclobutyl]methyl]-3-(2-thiophen-2-ylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-21(2)14-10-13(11-14)12-19-18(22)20-16-7-4-3-6-15(16)17-8-5-9-23-17/h3-9,13-14H,10-12H2,1-2H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTXYBBMDYODIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC(C1)CNC(=O)NC2=CC=CC=C2C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[3-(Dimethylamino)cyclobutyl]methyl]-3-(2-thiophen-2-ylphenyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Intermediate: The cyclobutyl ring is synthesized through a cyclization reaction, often involving a suitable cyclobutyl precursor and a cyclizing agent.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a dimethylamine source reacts with the cyclobutyl intermediate.
Attachment of the Thiophenyl Group: The thiophenyl group is attached through a coupling reaction, typically using a palladium-catalyzed cross-coupling method.
Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-[[3-(Dimethylamino)cyclobutyl]methyl]-3-(2-thiophen-2-ylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[[3-(Dimethylamino)cyclobutyl]methyl]-3-(2-thiophen-2-ylphenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[[3-(Dimethylamino)cyclobutyl]methyl]-3-(2-thiophen-2-ylphenyl)urea involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors or enzymes, potentially inhibiting their activity. The thiophenyl group may enhance the compound’s binding affinity and specificity. The urea linkage can facilitate interactions with hydrogen bond donors and acceptors, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
1-[[3-(Dimethylamino)cyclopropyl]methyl]-3-(2-thiophen-2-ylphenyl)urea: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
1-[[3-(Dimethylamino)cyclobutyl]methyl]-3-(2-furanylphenyl)urea: Similar structure but with a furanyl group instead of a thiophenyl group.
Uniqueness
1-[[3-(Dimethylamino)cyclobutyl]methyl]-3-(2-thiophen-2-ylphenyl)urea is unique due to the combination of its cyclobutyl ring, dimethylamino group, and thiophenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds. The presence of the thiophenyl group, in particular, may enhance its electronic properties and binding interactions, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
